1,3-Diamino-4-(p-sulfophenylazo)benzene
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Overview
Description
1,3-Diamino-4-(p-sulfophenylazo)benzene is an organic compound with the molecular formula C12H12N4O3S. It is a derivative of benzene and contains both amino and sulfonic acid functional groups. This compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diamino-4-(p-sulfophenylazo)benzene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1,3-diaminobenzene in the presence of a sulfonating agent to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Diamino-4-(p-sulfophenylazo)benzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Diamino-4-(p-sulfophenylazo)benzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 1,3-diamino-4-(p-sulfophenylazo)benzene involves its ability to form stable azo bonds, which contribute to its vibrant color. The sulfonic acid group enhances its solubility in water, making it suitable for various applications. The amino groups can participate in hydrogen bonding and other interactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diamino-4-(4’-sulfophenylazo)-benzene
- 2,4-Diamino-5-(4’-sulfophenylazo)-toluene
- 1,3-Diamino-4,6-bis(4’-sulfophenylazo)-benzene
Uniqueness
1,3-Diamino-4-(p-sulfophenylazo)benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form stable azo bonds and its solubility in water make it particularly valuable in dyeing processes and other industrial applications.
Properties
CAS No. |
17895-41-9 |
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Molecular Formula |
C12H12N4O3S |
Molecular Weight |
292.32 g/mol |
IUPAC Name |
4-[(2,4-diaminophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H12N4O3S/c13-8-1-6-12(11(14)7-8)16-15-9-2-4-10(5-3-9)20(17,18)19/h1-7H,13-14H2,(H,17,18,19) |
InChI Key |
RRUBTTPZXBJXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)O |
Origin of Product |
United States |
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